2-(Dibenzo[b,d]furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(Dibenzo[b,d]furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a dibenzofuran moiety attached to a boron-containing dioxaborolane ring. It is widely used as a reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibenzo[b,d]furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of dibenzofuran with pinacolborane in the presence of a suitable catalyst. One common method involves the use of a palladium catalyst to facilitate the borylation reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(Dibenzo[b,d]furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the boron moiety to other functional groups.
Substitution: The boron atom can be substituted with other groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include arylboronic acids, boronate esters, and various substituted dibenzofuran derivatives .
Scientific Research Applications
2-(Dibenzo[b,d]furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is utilized in the development of boron-containing drugs and as a probe in biological assays.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices
Mechanism of Action
The mechanism of action of 2-(Dibenzo[b,d]furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which makes it useful in catalysis and as a reagent in organic synthesis. The dioxaborolane ring provides stability to the boron atom, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar reactions.
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another boron-containing compound with an aniline moiety.
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: A thiophene derivative with similar reactivity
Uniqueness
2-(Dibenzo[b,d]furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dibenzofuran moiety, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring high stability and reactivity .
Properties
IUPAC Name |
2-dibenzofuran-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BO3/c1-17(2)18(3,4)22-19(21-17)12-9-10-16-14(11-12)13-7-5-6-8-15(13)20-16/h5-11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWJKTGSLLXSHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735183 | |
Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947770-80-1 | |
Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.